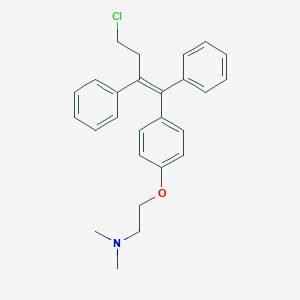![molecular formula C14H24N4O2S2 B110010 4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical CAS No. 123557-49-3](/img/structure/B110010.png)
4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The '4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical', commonly known as DTBN, is a stable free radical compound that has been widely used in scientific research. The compound is a member of the nitroxide family and is known for its ability to act as a spin label for proteins, lipids, and nucleic acids. DTBN is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mechanism Of Action
DTBN acts as a spin label by covalently attaching to a specific site on a protein, lipid, or nucleic acid. The compound contains a stable free radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of DTBN provides information about the local environment of the spin label, including the distance between the spin label and other molecules.
Biochemical And Physiological Effects
DTBN has no known biochemical or physiological effects on living organisms. The compound is stable and does not react with other molecules in biological systems. DTBN is a non-toxic compound that can be safely used in laboratory experiments.
Advantages And Limitations For Lab Experiments
DTBN has several advantages as a spin label for biological molecules. The compound is stable and can be easily synthesized in a laboratory setting. DTBN is also non-toxic and does not interfere with biological processes. However, DTBN has some limitations in laboratory experiments. The compound can only be used to study molecules that have a specific site for spin labeling. DTBN also requires specialized equipment, such as an EPR spectrometer, for detection.
Future Directions
DTBN has several potential future directions for scientific research. The compound can be used to study the structure and dynamics of biological membranes in more detail. DTBN can also be used to study protein-protein interactions in complex biological systems, such as cells and tissues. The development of new methods for DTBN synthesis and spin labeling can also lead to new applications of the compound in various fields of research.
Synthesis Methods
DTBN can be synthesized using various methods, including the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with 1,2-dithiolane-3-one followed by oxidation with hydrogen peroxide. Another method involves the reaction of TEMPO with 1,2-dithiolane-3-thione followed by oxidation with hydrogen peroxide. The synthesis of DTBN is a straightforward process that can be carried out in a laboratory setting.
Scientific Research Applications
DTBN has been extensively used in scientific research as a spin label for proteins, lipids, and nucleic acids. The compound is used to study protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions. DTBN is also used to study the structure and dynamics of biological membranes. The compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.
properties
InChI |
InChI=1S/C14H24N4O2S2/c1-11(2)9(15-13(5,6)17(11)19)21-22-10-12(3,4)18(20)14(7,8)16-10/h1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVVJYHWMWJAJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1[O])(C)C)SSC2=NC(N(C2(C)C)[O])(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)
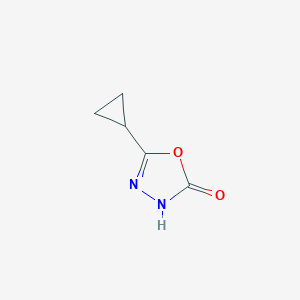
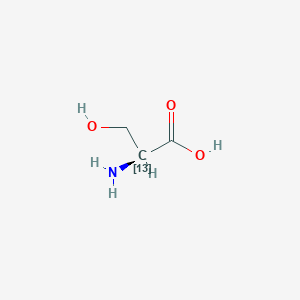
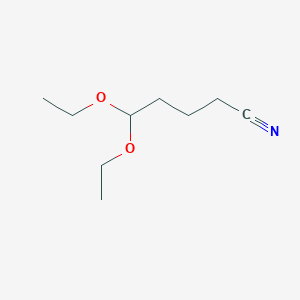
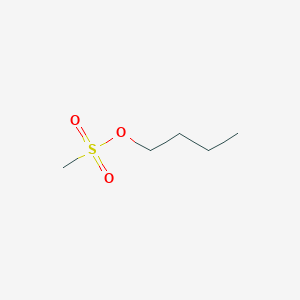
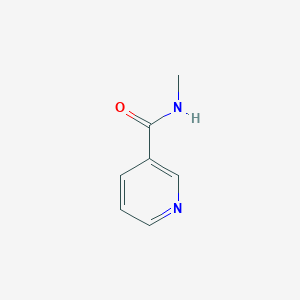
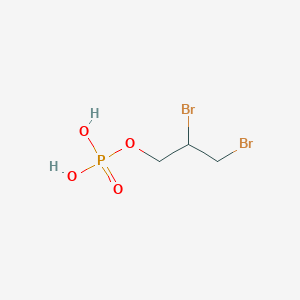
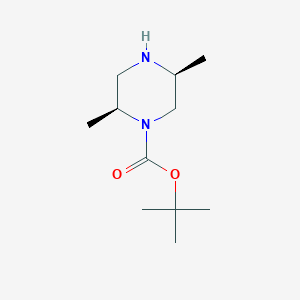
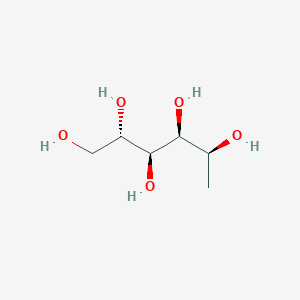

![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)

